N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide
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Overview
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products . The compound’s structure includes a furo[2,3-F]chromen moiety, which is a key feature contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can be achieved through a multicomponent condensation reaction. This involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N) in acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in treatments involving photosensitizers.
Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide involves its interaction with molecular targets and pathways in biological systems. The furocoumarin moiety allows the compound to act as a photosensitizer, absorbing UV light and generating reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects, such as DNA damage or apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furocoumarin structure and exhibits comparable biological activities.
5-Hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone: Another related compound with significant antibacterial activities.
Uniqueness
N-[2-(2-Methoxyphenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C25H25NO5/c1-14-11-20-23(24-22(14)15(2)13-30-24)16(3)18(25(28)31-20)12-21(27)26-10-9-17-7-5-6-8-19(17)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27) |
InChI Key |
ZIGMGVWVBZVULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3OC)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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